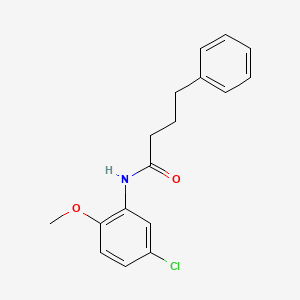
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide, also known as CMAP, is a chemical compound that has gained attention in the scientific community for its potential application in medical research. CMAP is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling in the body.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide involves its selective inhibition of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects. The activation of cannabinoid receptors has been shown to have analgesic, anxiolytic, and anti-inflammatory effects, making this compound a potential treatment for these conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Studies have shown that this compound can increase the levels of anandamide, which is an endocannabinoid that has analgesic and anxiolytic effects. Additionally, this compound has been shown to decrease the levels of prostaglandins, which are inflammatory mediators that contribute to pain and inflammation. These effects make this compound a promising candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide for lab experiments is its selectivity for FAAH. This allows researchers to specifically target the endocannabinoid system without affecting other pathways in the body. Additionally, the synthesis of this compound has been optimized to ensure high yields and purity, making it a reliable compound for scientific research. However, one limitation of this compound is its relatively low potency compared to other FAAH inhibitors. This may limit its effectiveness in certain applications and require higher doses for therapeutic effects.
Direcciones Futuras
For research on N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide include the development of more potent FAAH inhibitors and the investigation of its anti-tumor effects.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with phenylacetyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-phenylacetamide. This intermediate is then reacted with n-butyl lithium and phenylmagnesium bromide to form this compound, which is the final product. The synthesis of this compound has been optimized to ensure high yields and purity, making it a reliable compound for scientific research.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide has been extensively studied for its potential application in medical research. As a selective inhibitor of FAAH, this compound can increase the levels of endocannabinoids in the body, which has been shown to have therapeutic effects in various conditions. For example, this compound has been investigated as a potential treatment for pain, anxiety, and inflammation. Additionally, this compound has been shown to have anti-tumor effects in preclinical studies, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-11-10-14(18)12-15(16)19-17(20)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDDKVBOZUVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)
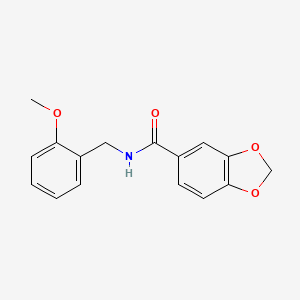

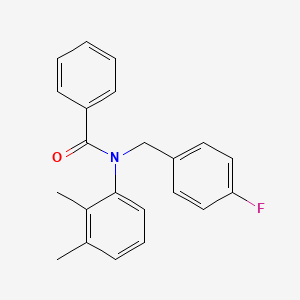
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
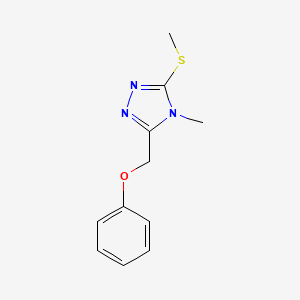
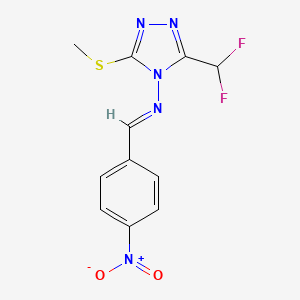
![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)

![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)